molecular formula C23H27BrN4O3 B11099677 N-(2-{4-[(4-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-ethylphenyl)ethanediamide

N-(2-{4-[(4-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-ethylphenyl)ethanediamide

Cat. No.: B11099677
M. Wt: 487.4 g/mol
InChI Key: VFGNRHPKXZREQM-UHFFFAOYSA-N
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Description

N-(2-{4-[(4-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N’-(4-ethylphenyl)ethanediamide: is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a piperazine ring, and an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{4-[(4-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N’-(4-ethylphenyl)ethanediamide typically involves multiple steps, starting with the preparation of the bromophenyl carbonyl precursor. This is followed by the introduction of the piperazine ring and the subsequent attachment of the ethanediamide moiety. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of automated systems and advanced purification methods, such as chromatography, ensures the production of high-quality material suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: N-(2-{4-[(4-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N’-(4-ethylphenyl)ethanediamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry: In chemistry, N-(2-{4-[(4-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N’-(4-ethylphenyl)ethanediamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.

Biology: In biology, this compound can be used as a probe to study various biological processes. Its ability to interact with specific proteins or enzymes makes it valuable for research in cellular signaling and metabolic pathways.

Medicine: In medicine, N-(2-{4-[(4-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N’-(4-ethylphenyl)ethanediamide has potential applications as a therapeutic agent. Its structure suggests it may interact with certain receptors or enzymes, making it a candidate for drug development.

Industry: In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of N-(2-{4-[(4-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N’-(4-ethylphenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

  • N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}ethyl)-N’-(4-ethylphenyl)ethanediamide
  • N-(2-{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}ethyl)-N’-(4-ethylphenyl)ethanediamide
  • N-(2-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}ethyl)-N’-(4-ethylphenyl)ethanediamide

Uniqueness: The uniqueness of N-(2-{4-[(4-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N’-(4-ethylphenyl)ethanediamide lies in the presence of the bromophenyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific reactivity or interaction with biological targets.

Properties

Molecular Formula

C23H27BrN4O3

Molecular Weight

487.4 g/mol

IUPAC Name

N-[2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl]-N'-(4-ethylphenyl)oxamide

InChI

InChI=1S/C23H27BrN4O3/c1-2-17-3-9-20(10-4-17)26-22(30)21(29)25-11-12-27-13-15-28(16-14-27)23(31)18-5-7-19(24)8-6-18/h3-10H,2,11-16H2,1H3,(H,25,29)(H,26,30)

InChI Key

VFGNRHPKXZREQM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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